1H-Indole, 1-hydroxy-2-methyl can be synthesized through several notable methods:
The molecular structure of 1H-Indole, 1-hydroxy-2-methyl can be described as follows:
The presence of these functional groups significantly influences the compound's reactivity and interactions with biological systems.
1H-Indole, 1-hydroxy-2-methyl participates in various chemical reactions:
These reactions yield a variety of products, including:
The mechanism of action for 1H-Indole, 1-hydroxy-2-methyl is closely related to its structural characteristics. The hydroxyl group enhances the compound's polarity and ability to interact with biological targets. Similar to other indole derivatives, it may engage in hydrogen bonding and π-stacking interactions with proteins or nucleic acids, influencing pathways related to inflammation and cancer treatment .
1H-Indole, 1-hydroxy-2-methyl has several notable applications:
Compound A exerts potent inhibitory effects on metabolic enzymes essential for cancer cell survival and bacterial bioenergetics. Key targets include:
Lactate Dehydrogenase A (LDHA):In hypoxic tumors, LDHA catalyzes pyruvate-to-lactate conversion, sustaining glycolytic flux (the "Warburg effect"). Compound A and its C(3)-modified derivatives (e.g., methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate) bind the LDHA active site via hydrogen bonding between the N(1)-OH group and βAsn258/βCys241 residues. This interaction disrupts NADH cofactor binding, reducing lactate production. Studies report IC50 values of 3.03–8.40 μM against colorectal and hepatocellular carcinoma cells, with >10-fold selectivity over heart-specific LDHB isoforms [3].
Bacterial Cytochrome bc1 Complex:Compound A derivatives disrupt electron transfer in Gram-positive pathogens by competitively inhibiting quinone binding at the Qo site of the bc1 complex. This blockade collapses proton-motive force, halting ATP synthesis. Hybrid analogs bearing thiazole or triazole moieties at C(3) show MIC values of 0.4–2.1 μg/mL against Staphylococcus aureus biofilms and Coxsackie B4 virus, outperforming non-hydroxylated indoles [8] [9].
Table 1: Enzymatic Targets and Inhibitory Potency of 1-Hydroxy-2-Methylindole Derivatives
Target | Derivative Structure | IC50/MIC | Biological Model |
---|---|---|---|
LDHA | Methyl 4-bromo-3-[(n-hexyloxy)methyl]-1H-indole-2-carboxylate | 3.03 ± 0.11 μM | Colorectal cancer (HCT-116) |
Cytochrome bc1 | 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide | 0.4 μg/mL | Coxsackie B4 virus |
α-Glucosidase | 3-(1H-Indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | 7.53 μM | Diabetes (in vitro) |
Drug resistance remains a critical challenge in oncology and infectious disease therapeutics. Compound A circumvents resistance via three mechanisms:
Tubulin Polymerization Inhibition:In enzalutamide-resistant prostate cancer (LNCaP-AR), Compound A derivatives like 1H-indole-2-carbonyl-4-alkylthiosemicarbazides bind the colchicine site of β-tubulin, inducing G2/M arrest. The N(1)-OH group forms hydrogen bonds with Thr179 and Asn258, stabilizing the inactive tubulin conformation. These compounds show IC50 values of 0.021–0.045 μM in resistant lines—5-fold lower than first-generation antiandrogens [4] [7].
Nitric Oxide (NO)-Mediated Cytotoxicity:Oxime-functionalized derivatives (e.g., indole-1,2,4-triazole oximes) undergo bioreduction in hypoxic tumors, releasing NO. This radical:
Table 2: Impact of 1-Hydroxy-2-Methylindole Derivatives on Resistance Mechanisms
Resistance Mechanism | Compound A Derivative | Efficacy vs. Resistant Strain |
---|---|---|
P-gp Overexpression | Indole-triazole oxime (e.g., 7i) | IC50 = 1.85 μM (vs. 5.76 μM in wild-type) |
AR Mutations (LNCaP-AR) | 4-Ethyl-1-(1-hydroxy-2-methyl-1H-indole-2-carbonyl)thiosemicarbazide | 97% AR degradation at 10 μM |
CYP3A4 Induction | 3-Isopropoxy-1-hydroxy-2-methylindole | Hepatic T1/2 = 120 min (vs. 12 min for unsubstituted indole) |
Compound A’s bioactivity profile diverges significantly from other indole classes due to its substitution pattern:
Vs. 1-Unsubstituted Indoles (e.g., Indole-3-acetic acid):The N(1)-H group in classical indoles permits rapid metabolism via glucuronidation. Compound A’s N(1)-OH impedes this pathway, increasing plasma stability. In LDHA inhibition assays, Compound A derivatives exhibit 3–8-fold lower IC50 than unsubstituted analogs due to enhanced hydrogen bonding [3].
Vs. 3-Substituted Indoles (e.g., Indomethacin):While 3-acetic acid derivatives (e.g., indomethacin) inhibit cyclooxygenase, their bulky groups limit penetration into metabolic enzyme active sites. Compound A’s compact C(2)-methyl enables deeper cavity binding, as evidenced by ΔG = −9.2 kcal/mol for LDHA vs. −7.1 kcal/mol for 3-acetylindoles in molecular docking [3] [5].
Vs. Marine Prenylated Indoles (e.g., Fumitremorgin C):Marine indoles often incorporate complex prenyl chains that improve potency but hinder synthesis. Compound A achieves comparable BCRP inhibition (e.g., IC50 = 1.9 μM) through its hydrogen-bonding capacity, bypassing the need for elaborate sidechains [8].
Table 3: Structural and Functional Comparison with Key Indole Derivatives
Derivative Type | Key Structural Feature | LDHA IC50 (μM) | Metabolic Stability (T1/2, min) |
---|---|---|---|
1H-Indole, 1-Hydroxy-2-Methyl- (A) | N(1)-OH, C(2)-CH3 | 3.03–8.40 | 120 |
1-Unsubstituted Indole | N(1)-H | 24.5 | 12 |
3-Prenylated Indole | C(3)-isoprenyl chain | 5.8 | 38 |
1-Methoxyindole | N(1)-OCH3 | 15.2 | 67 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: